molecular formula C22H23NO4 B6308022 (S)-Fmoc-3-methyl-piperidine-3-carboxylic acid CAS No. 1415018-78-8

(S)-Fmoc-3-methyl-piperidine-3-carboxylic acid

Cat. No.: B6308022
CAS No.: 1415018-78-8
M. Wt: 365.4 g/mol
InChI Key: NANBTYVNWVGYFU-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Fmoc-3-methyl-piperidine-3-carboxylic acid is a chiral, Fmoc-protected piperidine derivative widely used in peptide synthesis and peptidomimetic chemistry. The compound features:

  • Core structure: A six-membered piperidine ring with a carboxylic acid group at position 3.
  • Substituents: A methyl group at position 3 and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the nitrogen.
  • Stereochemistry: The (S)-configuration at the chiral center ensures enantioselective applications in drug discovery and biochemistry.

The Fmoc group enhances solubility in organic solvents and facilitates solid-phase peptide synthesis (SPPS) via base-labile deprotection . The methyl group introduces steric hindrance, influencing conformational flexibility and intermolecular interactions.

Properties

IUPAC Name

(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(20(24)25)11-6-12-23(14-22)21(26)27-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19H,6,11-14H2,1H3,(H,24,25)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANBTYVNWVGYFU-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolytic Resolution of 3-Piperidine Formamides

A pivotal method involves the hydrolysis of 3-piperidine formamides in concentrated hydrochloric acid, which concurrently achieves amide cleavage and chiral resolution. As demonstrated in a 2017 patent, 3-piperidine formamide hydrochlorides with pre-existing S-configurational enrichment (73–77% ee) undergo hydrolysis at 60–65°C, yielding (S)-3-piperidine carboxylic acid hydrochlorides with >99% ee after recrystallization. Adapting this approach for the 3-methyl variant would require starting with 3-methyl-3-piperidine formamide, though synthetic details for this precursor remain undisclosed in available literature.

Asymmetric Cyclization Strategies

Alternative routes employ asymmetric cyclization of δ-amino ketones or esters. For example, Dieckmann cyclization of δ-keto esters bearing a methyl group at the β-position could generate the piperidine ring, though stereochemical control at the 3-position remains challenging. Recent work on γPNA monomers highlights the utility of chiral auxiliaries derived from serine to enforce stereochemistry during ring formation.

Introduction of the Fmoc Protecting Group

The fluorenylmethoxycarbonyl (Fmoc) group is introduced to the piperidine amine post-synthesis to ensure compatibility with solid-phase peptide synthesis (SPPS).

Standard Fmoc Protection Protocol

Reaction of (S)-3-methyl-piperidine-3-carboxylic acid with Fmoc-Cl in a biphasic system (dichloromethane/aqueous NaHCO₃) typically achieves >95% yields. Critical parameters include:

  • Temperature : 0–5°C to minimize racemization.

  • Stoichiometry : 1.2 equivalents of Fmoc-Cl relative to the amine.

  • Workup : Sequential washes with 1M HCl and brine to remove excess reagents.

Solid-Phase Assisted Protection

Innovative protocols using 2-chlorotrityl chloride (2-CTC) resin temporarily protect the carboxylic acid during Fmoc incorporation. This method, adapted from N-methyl amino acid synthesis, prevents unwanted side reactions at the carboxylate. After Fmoc protection, mild acidic cleavage (1% TFA in DCM) releases the product without epimerization.

Optimization of Stereochemical Integrity

Maintaining enantiomeric purity during synthesis is paramount. Key findings include:

Racemization Risks in Alkaline Conditions

The Fmoc group’s base sensitivity necessitates cautious pH control. Alkaline conditions during carboxylate activation (e.g., for peptide coupling) can induce racemization at the α-carbon. Studies show that maintaining pH <8.5 and temperatures <25°C reduces epimerization to <2%.

Recrystallization for Enantiomeric Enrichment

Post-synthesis recrystallization in ethanol/petroleum ether (1:1 v/v) enhances ee from 96% to >99.5%, as reported for analogous piperidine carboxylates. X-ray diffraction analysis confirms the (S)-configuration in crystalline forms.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)ee (%)
Hydrolytic Resolution3-Piperidine formamideHCl hydrolysis, recrystallization65–70>99.5
Asymmetric CyclizationSerine derivativesCyclization, Fmoc protection50–5598.5
Solid-Phase SynthesisResin-bound intermediates2-CTC protection, Fmoc coupling75–8099.0

Notes : Hydrolytic resolution offers superior ee but requires enantiomerically enriched precursors. Solid-phase methods improve yields but involve complex resin handling.

Industrial-Scale Production Challenges

Cost-Efficiency of Chiral Precursors

Sourcing enantiopure 3-methyl-piperidine-3-carboxylic acid remains costly. In-house resolution using camphorsulfonic acid derivatives adds ~20% to production costs but ensures supply chain reliability.

Solvent Waste Management

Large-scale Fmoc protection generates dichloromethane waste. Recent advances substitute with cyclopentyl methyl ether (CPME), a greener solvent, reducing environmental impact by 40% .

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-3-methyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Key Applications

The unique structural properties of (S)-Fmoc-3-methyl-piperidine-3-carboxylic acid make it valuable in the pharmaceutical industry for developing new drugs. It is particularly useful in designing compounds that target specific biological pathways, enhancing the efficacy of therapeutic agents.

Case Study: Development of Neuroactive Compounds
Research has shown that derivatives of this compound can be synthesized to create neuroactive compounds that interact with neurotransmitter systems. These compounds have potential applications in treating neurological disorders such as depression and anxiety.

Bioconjugation

This compound is employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems and improving the specificity of therapeutic agents.

Table 2: Applications of Bioconjugation Using this compound

ApplicationDescription
Targeted Drug DeliveryEnhances the delivery of drugs to specific tissues
Diagnostic ImagingUsed to label biomolecules for imaging studies
Vaccine DevelopmentAids in conjugating antigens to improve immunogenicity

Research in Neuroscience

This compound is significant in neuroscience research, particularly in studies related to neurotransmitter systems. It aids researchers in understanding the role of piperidine derivatives in neurological functions and disorders.

Case Study: Investigating Neurotransmitter Interactions
Studies have utilized this compound to synthesize piperidine-based ligands that interact with dopamine receptors, providing insights into potential treatments for Parkinson's disease.

Custom Synthesis

Many laboratories utilize this compound for custom synthesis projects. Its versatility allows researchers to tailor compounds for specific research needs, facilitating advancements across various fields.

Mechanism of Action

The mechanism of action of (S)-Fmoc-3-methyl-piperidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved include:

    Amine Protection: The Fmoc group forms a stable carbamate linkage with the amine group.

    Selective Deprotection: The Fmoc group can be selectively removed using mild bases such as piperidine, enabling further functionalization.

Comparison with Similar Compounds

2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic Acid (CAS 1260596-98-2)

Property (S)-Fmoc-3-methyl-piperidine-3-carboxylic Acid 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic Acid
Molecular Formula C₂₂H₂₃NO₄ C₂₂H₂₃NO₄
Substituents 3-methyl 2-methyl
Stereochemistry (S) at C3 (2S,3S)
Applications SPPS, peptidomimetics Similar uses but altered steric effects

Key Differences :

  • Both compounds share Fmoc protection, but positional isomerism impacts conformational preferences .

Racemic Fmoc-cis-4-phenylpiperidine-3-carboxylic Acid (CAS N/A)

Property This compound Racemic Fmoc-cis-4-phenylpiperidine-3-carboxylic Acid
Substituents 3-methyl 4-phenyl (cis configuration)
Stereochemistry Enantiopure (S) Racemic mixture
Molecular Weight ~365.42 g/mol 427.49 g/mol

Key Differences :

  • The phenyl group increases lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility.
  • Racemic mixtures require resolution for enantioselective applications, unlike the enantiopure target compound .

Fmoc-protected Morpholine-3-carboxylic Acid

Property This compound Fmoc-morpholine-3-carboxylic Acid
Core Structure Piperidine (6-membered, N-heterocycle) Morpholine (6-membered, O-heterocycle)
Polarity Moderate (N-based) Higher (O-based)
Synthesis Standard peptide coupling Reductive amination, acetalization

Key Differences :

  • The morpholine oxygen enhances hydrogen bonding capacity, useful in targeting polar binding pockets.
  • Piperidine derivatives generally exhibit greater metabolic stability compared to morpholines due to reduced ring strain .

3-Methylpiperidine-3-carboxylic Acid (CAS 116140-22-8)

Property This compound 3-Methylpiperidine-3-carboxylic Acid
Protection Fmoc-protected Unprotected
Applications SPPS Prodrug synthesis, small-molecule APIs
Solubility Organic solvents Aqueous media (free carboxylic acid)

Key Differences :

  • The unprotected analog is prone to racemization and unsuitable for direct SPPS.
  • Used as a precursor in prodrug development (e.g., nipecotic acid analogs) .

1-Fmoc-Azetidine-3-carboxylic Acid (CAS 193693-64-0)

Property This compound 1-Fmoc-Azetidine-3-carboxylic Acid
Ring Size 6-membered 4-membered (azetidine)
Conformational Strain Low High
Applications Flexible peptidomimetics Constrained peptide scaffolds

Key Differences :

  • Azetidine's smaller ring imposes significant conformational constraints, favoring α-helix or β-turn mimicry .

Research Implications

  • Stereochemistry : Enantiopure Fmoc-piperidines (e.g., (S)-isomer) are critical for targeting chiral biological receptors .
  • Substituent Effects : Methyl groups enhance metabolic stability, while phenyl groups improve lipophilicity .
  • Ring Size : Smaller heterocycles (e.g., azetidine) offer rigidity for constrained peptides, whereas piperidines balance flexibility and stability .

Biological Activity

(S)-Fmoc-3-methyl-piperidine-3-carboxylic acid is a chiral compound widely utilized in organic synthesis, particularly in peptide chemistry. Its biological activity is largely attributed to its role as a building block in the synthesis of peptides and other biologically active molecules. This article explores the compound's mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is crucial for protecting the amine functionality during peptide synthesis, allowing for selective deprotection and coupling reactions. The compound's molecular formula is C₁₃H₁₅NO₄, and it has a specific rotation of +19 ± 2º (C=1 in DMF) .

The primary mechanism of action for this compound involves:

  • Amine Protection : The Fmoc group forms a stable carbamate linkage with the amine group, preventing unwanted reactions during synthesis.
  • Selective Deprotection : The Fmoc group can be selectively removed using mild bases such as piperidine, facilitating further functionalization of the molecule .

Applications in Research and Industry

This compound has several applications across various fields:

  • Peptide Synthesis : It is extensively used in solid-phase peptide synthesis (SPPS), enabling the efficient creation of complex peptide chains .
  • Medicinal Chemistry : The compound serves as an intermediate in the development of pharmaceutical agents targeting specific biological pathways .
  • Bioconjugation : It aids in attaching biomolecules to surfaces or other molecules, enhancing targeted drug delivery systems .
  • Neuroscience Research : Its derivatives are studied for their roles in neurotransmitter systems, contributing to the understanding of neurological functions .

Research Findings and Case Studies

Recent studies have highlighted the biological activities associated with compounds similar to this compound:

  • A review discussed various β-amino acid derivatives, noting their potential antiviral and antibacterial properties, which could extend to piperidine derivatives like this compound .
  • In another study, high-affinity inhibitors containing piperidine moieties were shown to possess significant biological activity, suggesting that modifications of this compound could lead to new therapeutic agents .

Data Table: Comparative Biological Activities

The table below summarizes various compounds related to this compound and their reported biological activities.

Compound NameActivity TypeSpecific ActionReference
A-87380AntiviralNeuraminidase inhibitor
Compound 5AntiviralAnti-HSV-1 activity
Compound 9AntimicrobialInhibitor of Mycobacterium tuberculosis
Various β-amino acidsAntiviral/AntibacterialBroad-spectrum activity

Q & A

Q. What are the optimal synthetic routes for (S)-Fmoc-3-methyl-piperidine-3-carboxylic acid in solid-phase peptide synthesis (SPPS)?

The synthesis typically involves multi-step organic reactions, including Fmoc protection of the piperidine carboxylic acid group. Key steps include:

  • Protection : Use Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., sodium bicarbonate) to introduce the Fmoc group, ensuring stereochemical integrity .
  • Coupling : Employ coupling agents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) with DIPEA (N,N-Diisopropylethylamine) to link the protected amino acid to the resin in SPPS .
  • Purification : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to isolate the compound .

Q. How does the stereochemistry of the 3-methyl group influence peptide stability?

The (S)-configuration enhances steric shielding of the peptide backbone, reducing enzymatic degradation. Comparative studies with the (R)-enantiomer show a 15–20% increase in half-life for peptides incorporating the (S)-form in serum stability assays .

Q. What analytical methods validate the purity of this compound?

  • HPLC : Use a 90:10 water/acetonitrile mobile phase with UV detection at 265 nm (Fmoc absorbance) .
  • Mass Spectrometry (MS) : Confirm molecular weight (365.4 g/mol) via ESI-MS in positive ion mode .
  • NMR : Validate stereochemistry using 1^1H-NMR (e.g., coupling constants for piperidine ring protons) .

Q. What solvent systems enhance solubility during SPPS incorporation?

A 1:1 mixture of DMF (dimethylformamide) and NMP (N-methyl-2-pyrrolidone) improves solubility by reducing aggregation. For problematic sequences, add 2% v/v DMSO to disrupt β-sheet formation .

Q. How does the Fmoc group influence reaction kinetics in peptide elongation?

The Fmoc group’s UV activity allows real-time monitoring of coupling efficiency via spectrophotometry. Kinetic studies show a 2.5-fold faster deprotection rate compared to Boc (tert-butoxycarbonyl) groups under piperidine/DMF conditions .

Advanced Research Questions

Q. How to resolve stereochemical inversion during Fmoc deprotection?

Stereochemical integrity can be compromised by prolonged exposure to piperidine. Mitigation strategies include:

  • Reduced Deprotection Time : Limit piperidine treatment to 2 × 2 minutes (vs. standard 2 × 5 minutes) .
  • Low-Temperature Deprotection : Perform at 4°C to minimize racemization .
  • Additives : Include 0.1 M HOBt (Hydroxybenzotriazole) to stabilize the intermediate .

Q. How to address batch-to-batch variability in peptide synthesis using this compound?

Variability arises from residual TFA or solvent traces. Implement:

  • Peptide Content Analysis : Quantify via amino acid analysis (AAA) or UV spectroscopy .
  • Salt Content Control : Dialyze against 0.1 M ammonium bicarbonate (pH 8.5) to remove excess salts .
  • Stability Studies : Use circular dichroism (CD) to confirm consistent secondary structure across batches .

Q. What strategies optimize bioconjugation efficiency with biomolecules?

  • pH Optimization : Conduct reactions at pH 7.5–8.5 (PBS buffer) to balance nucleophilicity of target biomolecules .
  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific conjugation, achieving >90% yield .
  • Crosslinker Screening : Compare SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) vs. Sulfo-SMCC for thiol-reactive conjugation .

Q. How to apply green chemistry principles to its synthesis?

  • Solvent Replacement : Substitute DMF with Cyrene (dihydrolevoglucosenone), a bio-based solvent, reducing environmental impact by 40% .
  • Catalyst Recycling : Use immobilized lipases for enantioselective steps, achieving 85% recovery and reuse .
  • Waste Minimization : Employ flow chemistry to reduce solvent use by 60% .

Q. How to analyze contradictory data in biological activity assays?

Contradictions may arise from impurity profiles or assay conditions. Resolve via:

  • Triangulation : Cross-validate using SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and cell-based assays .
  • Impurity Profiling : Use LC-MS/MS to identify and quantify trace byproducts (e.g., des-methyl analogs) .
  • Dose-Response Refinement : Test concentrations from 1 nM–100 µM to rule out off-target effects at high doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.